N-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
描述
属性
IUPAC Name |
N-[6-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2S2/c1-2-11-18-20-14(24-11)16-10(21)7-23-12-6-5-9(17-19-12)15-13(22)8-3-4-8/h5-6,8H,2-4,7H2,1H3,(H,15,17,22)(H,16,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPKQWJXBFRUEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the realm of anticancer research. This article delves into its synthesis, biological evaluations, and mechanisms of action based on diverse sources.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C15H14N6O2S3, with a molecular weight of 402.48 g/mol. The presence of a thiadiazole ring system and a pyridazine moiety are notable features that may enhance its pharmacological properties.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the thiadiazole ring.
- Coupling with pyridazine derivatives.
- Introduction of the cyclopropanecarboxamide moiety.
These steps ensure the incorporation of key functional groups that are essential for biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and pyridazine structures. For instance, in a study evaluating various derivatives against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), specific compounds exhibited significant cytotoxicity. The most active derivative showed an IC50 value of 0.034 ± 0.008 mmol/L against A549 cells, indicating potent anticancer properties .
Table 1: IC50 Values of Selected Compounds Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (mmol/L) |
|---|---|---|
| Compound 4y | MCF-7 | 0.084 ± 0.020 |
| Compound 4y | A549 | 0.034 ± 0.008 |
| Cisplatin | MCF-7 | Reference |
| Cisplatin | A549 | Reference |
The mechanism underlying the anticancer activity of this compound may involve:
- Inhibition of Aromatase : Certain derivatives have shown aromatase inhibitory activity, which is crucial in estrogen-dependent cancers .
- Targeting Kinases : Thiadiazole derivatives have been reported to inhibit various kinases involved in cancer progression .
Case Studies
A notable case study involved the evaluation of several thiadiazole derivatives for their anticancer properties where this compound was included among the tested compounds. The results indicated a promising profile for this compound in inhibiting tumor growth in vitro.
相似化合物的比较
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Substituent Diversity : The target compound uniquely integrates a pyridazine ring and cyclopropane group, distinguishing it from analogues with simpler aryl or alkyl chains (e.g., benzamide or trichloroethyl groups in ).
- Synthetic Complexity : The thioether linkage between pyridazine and thiadiazole requires multi-step synthesis, contrasting with direct thiolation or cyclization methods used for simpler derivatives .
Spectroscopic and Analytical Data
NMR Spectral Comparisons
Table 3: Key NMR Shifts (δ, ppm) for Thiadiazole Derivatives
Insights :
- Region-Specific Shifts : The target compound’s NMR profile would show distinct shifts in regions A (39–44 ppm) and B (29–36 ppm) due to the cyclopropane and pyridazine moieties, unlike phenyl or piperidinyl analogues .
- NH Protons : Amide NH signals in the target compound (~10 ppm) align with trichloroethyl derivatives , suggesting similar electronic environments.
常见问题
Q. What are the recommended synthetic routes for N-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide?
The synthesis typically involves multi-step protocols, including:
- Thiadiazole core formation : Reacting isothiocyanates with hydrazine derivatives in ethanol under reflux, followed by cyclization in concentrated sulfuric acid (yields >95%) .
- Thioether linkage : Coupling the thiadiazole intermediate with pyridazine derivatives via thiol-alkylation, using DMF as a solvent and iodine/triethylamine as catalysts .
- Final functionalization : Introducing the cyclopropanecarboxamide group through amidation under inert conditions. Key considerations : Monitor reaction progress via TLC (chloroform:acetone, 3:1) and purify intermediates via recrystallization (e.g., acetic acid for thiadiazoles) .
Q. How can the molecular structure of this compound be confirmed experimentally?
Structural validation requires:
- Spectroscopy :
- 1H/13C NMR : Identify proton environments (e.g., δ ~10 ppm for NH groups) and carbon shifts for thiadiazole (C=S at ~165 ppm) .
- IR : Confirm carbonyl (C=O at ~1670 cm⁻¹) and thioamide (C-S at ~1122 cm⁻¹) stretches .
- X-ray crystallography : Resolve bond lengths (e.g., C-N in thiadiazole: ~1.32 Å) and dihedral angles to verify stereoelectronic effects .
Q. What preliminary biological screening assays are suitable for this compound?
Initial activity studies should focus on:
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative strains, referencing thiadiazole derivatives with known activity (e.g., IC₅₀ < 10 µM) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing with structurally similar pyridazine-thiadiazole hybrids . Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .
Advanced Research Questions
Q. How can reaction mechanisms for thiadiazole cyclization be elucidated?
Mechanistic insights require:
- Intermediate trapping : Isolate intermediates (e.g., N-substituted thioamides) during sulfuric acid-mediated cyclization .
- Kinetic studies : Monitor reaction rates under varying temperatures (25–80°C) to identify rate-determining steps .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to map energy profiles for ring closure and sulfur elimination .
Q. What strategies resolve contradictions in biological activity data across studies?
Address discrepancies via:
- Assay standardization : Control pH (e.g., antimicrobial activity varies at pH 5–8) and solvent effects (DMSO vs. aqueous buffers) .
- Structural analogs : Compare activity of derivatives (e.g., ethyl vs. methyl substituents on thiadiazole) to identify pharmacophore requirements .
- Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ ranges for cytotoxicity) to assess statistical significance .
Q. How can synthetic yields be optimized for scale-up?
Improve efficiency through:
- Solvent optimization : Replace ethanol with acetonitrile for faster reaction kinetics (reflux time reduced from 24h to 1–3 min) .
- Catalyst screening : Test alternatives to iodine (e.g., CuI or TEMPO) to reduce byproducts .
- Workflow automation : Use continuous-flow reactors for precise temperature control during cyclization .
Methodological Tables
Q. Table 1: Key Spectral Data for Structural Confirmation
| Technique | Diagnostic Peaks/Ranges | Reference |
|---|---|---|
| 1H NMR | δ 10.2–10.7 ppm (NH), δ 7.5–8.0 ppm (pyridazine) | |
| 13C NMR | ~165 ppm (C=S), ~170 ppm (C=O) | |
| IR | 1670 cm⁻¹ (C=O), 1122 cm⁻¹ (C-S) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
